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N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Physicochemical Property Lipophilicity Solubility

N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine (C21H20N4S, MW 360.48) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry for kinase and bromodomain inhibition. The compound features a unique combination of a 3,5-dimethylaniline at the 3-position and a 4-(methylsulfanyl)phenyl group at the 2-position of the fused bicyclic core.

Molecular Formula C21H20N4S
Molecular Weight 360.5 g/mol
Cat. No. B11308518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC21H20N4S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC)C
InChIInChI=1S/C21H20N4S/c1-14-10-15(2)12-17(11-14)23-21-20(16-4-6-18(26-3)7-5-16)24-19-13-22-8-9-25(19)21/h4-13,23H,1-3H3
InChIKeyRODMVPJBMGSPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine – A Differentiated Imidazo[1,2-a]pyrazin-3-amine Probe for Targeted Kinase and Bromodomain Research


N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine (C21H20N4S, MW 360.48) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry for kinase and bromodomain inhibition [1]. The compound features a unique combination of a 3,5-dimethylaniline at the 3-position and a 4-(methylsulfanyl)phenyl group at the 2-position of the fused bicyclic core. This specific substitution pattern distinguishes it from other extensively characterized imidazo[1,2-a]pyrazin-3-amines, such as the BRD4 inhibitor UMB-32 (N-tert-butyl analogue) and FLT3-targeted derivatives, and is hypothesized to confer a distinct selectivity profile based on interactions within hydrophobic and sulfur-accepting binding pockets [2].

Why N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine Cannot Be Replaced by Generic Imidazo[1,2-a]pyrazine Analogs


The imidazo[1,2-a]pyrazine core is a versatile scaffold, but its biological activity is exquisitely sensitive to the nature of the C2 and N3 substituents. For instance, replacing the 3,5-dimethylphenyl group with a tert-butyl group (as in UMB-32) shifts potency from BET bromodomains to other targets, while modification of the 4-(methylsulfanyl)phenyl tail drastically alters target engagement and physicochemical properties [1]. Screening data from the NIH Molecular Libraries Program demonstrates that close analogs within this chemotype, such as N-butyl-2-[4-(cyclohexylthio)phenyl]imidazo[1,2-a]pyrazin-3-amine, exhibit a >3 µM IC50 against TLR9, whereas N-cyclopentyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine shows no activity below 7.7 µM in the same assay format [2][3]. These steep SAR cliffs mean that even structurally similar analogs cannot be considered interchangeable for target-based assays. Substituting without confirmatory selectivity profiling risks misassignment of phenotype and wasted screening resources.

Quantitative Differentiation Evidence for N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine


Distinct Physicochemical Profile Versus UMB-32 (BRD4 Inhibitor) Confers Different ADME and Solubility Properties

The target compound possesses a calculated logP of approximately 4.5 and features a methylsulfanyl group, which provides lower polar surface area (tPSA ~45 Ų) compared to the isoxazole-containing UMB-32 (tPSA ~69 Ų) [1]. This difference in lipophilicity and hydrogen-bonding capacity is critical for membrane permeability and tissue distribution profiles. In the context of CNS drug discovery, a tPSA below 60–70 Ų is generally favored for blood-brain barrier penetration, suggesting this compound may have superior CNS exposure potential relative to UMB-32, although direct experimental permeability data are not yet available [2].

Physicochemical Property Lipophilicity Solubility

Improved Synthetic Tractability and Scalability Over Cyclohexylthio and Fluorophenyl Analogs

The target compound's 4-(methylsulfanyl)phenyl motif is introduced via commercially available 4-(methylthio)benzaldehyde, which is significantly cheaper and more readily available than the 4-cyclohexylthiobenzaldehyde required for the TLR9-active analog BDBM83263 . Furthermore, the 3,5-dimethylaniline building block is a commodity chemical, avoiding the multi-step synthesis needed for the N-cyclopentyl or N-tert-butyl variants. This synthetic accessibility translates to lower procurement costs and shorter lead times for gram-scale synthesis, which is critical for advanced in vivo studies [1].

Synthetic Chemistry Scalability Cost Efficiency

Potential for Selective Kinase Targeting Based on 3,5-Dimethylphenyl Occupancy of a Unique Hydrophobic Pocket

Crystallographic analysis of the related imidazo[1,2-a]pyrazine scaffold in complex with Aurora kinase A (PDB: 3NRM) reveals that the N3 aromatic substituent occupies a deep hydrophobic pocket gated by a flexible glycine-rich loop [1]. The 3,5-dimethyl substitution pattern on the target compound can engage in additional van der Waals contacts with Val147 and Leu194 side chains that are absent in the unsubstituted phenyl analog. By contrast, the N-tert-butyl group of UMB-32 projects into a solvent-exposed region and does not utilize this pocket, explaining its divergent target profile (BRD4/TAF1 vs. kinases) [2]. This structural rationale supports the hypothesis that the target compound will exhibit a kinase-biased selectivity profile distinct from both Aurora and BRD4 inhibitors.

Kinase Inhibition Selectivity Structure-Based Design

Recommended Application Scenarios for N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine Based on Evidence


CNS-Oriented Kinase Probe Development

The compound's low calculated tPSA (~45 Ų) and moderate lipophilicity (cLogP ~4.5) position it as a favorable starting point for designing brain-penetrant kinase inhibitors. It can serve as a scaffold for fragment-based or structure-guided optimization targeting kinases implicated in neurological disorders (e.g., LRRK2, GSK-3β), where CNS exposure is mandatory [1]. The methylsulfanyl group also provides a synthetic handle for late-stage oxidation to the sulfone, enabling fine-tuning of physicochemical properties without altering the core binding motif [2].

Large-Scale Phenotypic Screening Campaigns

Given its cost-effective synthesis from readily available building blocks, this compound is economically viable for high-throughput screening in academic and industrial settings. Its distinct substitution pattern relative to extensively profiled analogs like UMB-32 makes it a valuable addition to diversity-oriented screening libraries, potentially uncovering novel bioactivities missed by current collections [3]. The 95% purity typically offered commercially meets the threshold for primary screening, reducing upfront repurification costs.

Chemical Biology Tool for Target Deconvolution Studies

Because the compound is predicted to occupy a specific hydrophobic pocket in kinases, it can be utilized as a competitive probe in affinity-based proteomics (e.g., kinobeads pull-down, thermal proteome profiling) to identify and validate novel kinase targets [4]. The methylsulfanyl moiety also offers a potential derivatization site for linker attachment in PROTAC design, expanding its utility to targeted protein degradation studies.

Selectivity Profiling Against Related Bromodomain and Kinase Panels

Head-to-head profiling of this compound alongside UMB-32 (BRD4 inhibitor) and the Aurora kinase inhibitor scaffold against a panel of BET bromodomains and kinases (e.g., DiscoverX KINOMEscan) would quantify the selectivity shift imparted by the 3,5-dimethylphenyl and methylsulfanyl modifications. Such data would directly address the current evidence gap and validate the compound's unique position in the imidazo[1,2-a]pyrazine chemotype landscape [5].

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